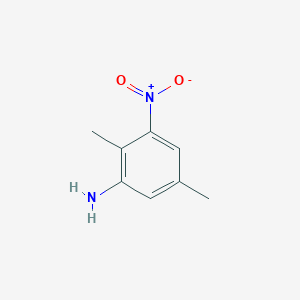
2,5-Dimethyl-3-nitroaniline
Vue d'ensemble
Description
Nitroanilines are a class of chemical compounds which consist of an aniline ring substituted with one or more nitro groups . They are often used in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Synthesis Analysis
Nitroanilines can be synthesized through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The molecular structure of nitroanilines can be analyzed using techniques such as Density Functional Theory (DFT) and Hartree–Fock method . These methods can provide information about the geometrical parameters of the molecules .Chemical Reactions Analysis
Nitroanilines can undergo various chemical reactions. For example, they can participate in electrophilic substitutions, and their nitro groups can be reduced to form amines .Physical And Chemical Properties Analysis
Nitroanilines have unique physical and chemical properties. For example, they have high dipole moments due to the polar character of the nitro group . They also exhibit fluorescence properties, which can be used for sensing applications .Applications De Recherche Scientifique
Organic Synthesis
2,5-Dimethyl-3-nitroaniline serves as an intermediate in organic synthesis. Its nitro group can be reduced to an amine, facilitating the creation of various compounds. For example, it can undergo nucleophilic substitution reactions or be used to synthesize azo dyes .
Materials Science
In materials science, this compound is valuable for its electronic properties. It can be used in the design of organic semiconductors or as a component in molecular electronics due to its ability to donate and accept electrons .
Medicinal Chemistry
2,5-Dimethyl-3-nitroaniline may be utilized in medicinal chemistry to develop pharmaceuticals. Its structure can be incorporated into larger, biologically active molecules that could serve as drug precursors or active pharmaceutical ingredients .
Dyes and Pigments
This compound can be a precursor in the synthesis of dyes and pigments. Its molecular structure allows for the creation of various colorants used in textiles, inks, and coatings .
Perfumery
While not a common ingredient, nitroaniline derivatives could potentially be used in perfumery to synthesize complex organic molecules that contribute to fragrances .
Industrial Applications
In industrial applications, 2,5-Dimethyl-3-nitroaniline might be used in the synthesis of polymers or as a corrosion inhibitor due to its potential interaction with metal surfaces .
Safety and Hazards
Orientations Futures
The future research directions in the field of nitroanilines could involve exploring their potential applications in various fields such as medicine, sensing, and material science . Further studies could also focus on improving the synthesis methods and understanding the properties and mechanisms of these compounds .
Mécanisme D'action
Target of Action
Nitroanilines, in general, are known to interact with various biological macromolecules .
Mode of Action
Nitroanilines, as a class, are known for their electron-withdrawing inductive and resonance effects . The nitro group (−NO2) is a hybrid of two equivalent resonance structures, resulting in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitroanilines are known to be involved in various chemical reactions, including nucleophilic substitution and nitroarene reduction .
Pharmacokinetics
The basic nature of a compound, which can affect its pharmacokinetics, is influenced by factors such as the tendency to donate a lone pair, electronic effects (inductive, resonance, etc), factors stabilizing the conjugate acid, and the nature of the solvent .
Result of Action
Nitro compounds are a very important class of nitrogen derivatives, and their actions can have significant effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of nitroanilines .
Propriétés
IUPAC Name |
2,5-dimethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSIWCOYONWAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302225 | |
| Record name | 2,5-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62564-50-5 | |
| Record name | 2,5-Dimethyl-3-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62564-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 149771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062564505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62564-50-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

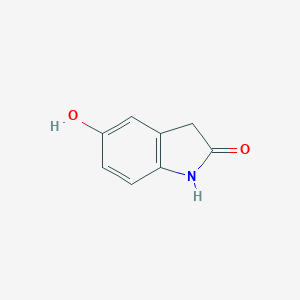
![3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid](/img/structure/B181112.png)
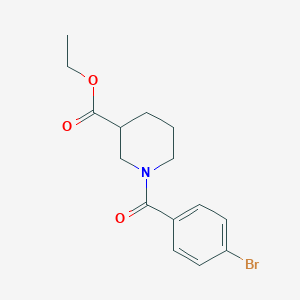






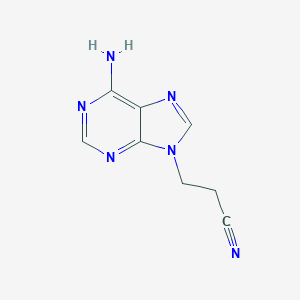


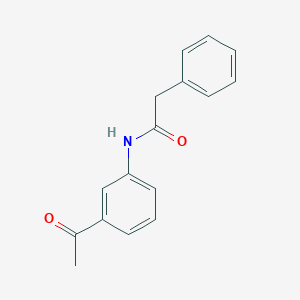
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B181134.png)